2,4-Dibromo-N-methylaniline
Overview
Description
2,4-Dibromo-N-methylaniline is an organic compound with the molecular formula C(_7)H(_7)Br(_2)N. It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 4 positions of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-N-methylaniline typically involves the bromination of N-methylaniline. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 2 and 4 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and the addition of brominating agents. The product is then purified through crystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield different products depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, oxidation may yield brominated quinones, while substitution reactions can produce a variety of substituted anilines.
Scientific Research Applications
2,4-Dibromo-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of brominated compounds on biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which 2,4-Dibromo-N-methylaniline exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effect of the methyl group. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its behavior in various reactions.
Comparison with Similar Compounds
2,4-Dibromoaniline: Lacks the methyl group on the nitrogen atom.
2,6-Dibromo-N-methylaniline: Bromine atoms are positioned at the 2 and 6 positions.
2,4,6-Tribromoaniline: Contains an additional bromine atom at the 6 position.
Uniqueness: 2,4-Dibromo-N-methylaniline is unique due to the specific positioning of the bromine atoms and the presence of the methyl group, which together influence its chemical reactivity and applications. This combination of substituents makes it particularly useful in certain synthetic pathways and industrial applications.
Properties
IUPAC Name |
2,4-dibromo-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKJYNKHXCSGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456298 | |
Record name | 2,4-Dibromo-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73557-58-1 | |
Record name | 2,4-Dibromo-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromo-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.